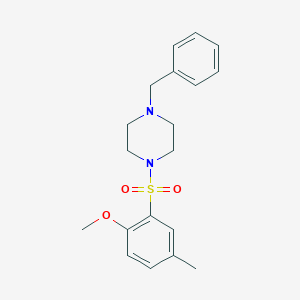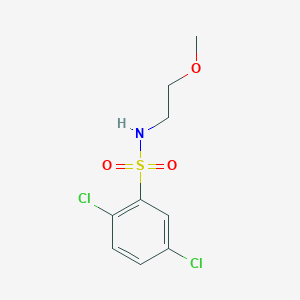
1,3,4-triphenyl-1,3-dihydro-2H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-triphenyl-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-triphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the condensation of benzil with ammonium acetate and aniline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1,3,4-triphenyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the phenyl rings.
科学的研究の応用
1,3,4-triphenyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1,3,4-triphenyl-1,3-dihydro-2H-imidazol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-imidazole-2(3H)-one: Similar structure but with fewer phenyl groups.
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Contains additional carboxylic acid groups.
Uniqueness
1,3,4-triphenyl-1,3-dihydro-2H-imidazol-2-one is unique due to its three phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its stability in various environments.
特性
分子式 |
C21H16N2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
1,3,4-triphenylimidazol-2-one |
InChI |
InChI=1S/C21H16N2O/c24-21-22(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23(21)19-14-8-3-9-15-19/h1-16H |
InChIキー |
ODYFNEZFPKKHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)
![methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B273459.png)


![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)





